![molecular formula C12H9BrFN B13627408 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom at the 5’ position, a fluorine atom at the 2’ position, and an amine group at the 3 position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine typically involves multiple steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or nitroso derivatives, or reduced to form primary or secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation and Reduction Reactions: Products may include nitro, nitroso, or reduced amine derivatives.
Coupling Reactions: Products may include more complex biphenyl derivatives with additional functional groups.
科学的研究の応用
Chemistry: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine is used as a building block in organic synthesis It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological molecules. It may also be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties. Its ability to undergo various chemical modifications makes it a valuable starting material for drug discovery.
Industry: In the industrial sector, 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine is used in the production of specialty chemicals, polymers, and materials with specific properties. Its applications may include the development of new materials with enhanced thermal or mechanical properties.
作用機序
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form new compounds. In biological systems, its mechanism of action may involve binding to specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the bromine, fluorine, and amine groups allows for interactions with different biological molecules, influencing their activity and function.
類似化合物との比較
4-Bromo-2-fluorobiphenyl: This compound has a similar biphenyl structure with bromine and fluorine atoms but lacks the amine group. It is used in similar applications but may have different reactivity and properties.
5-Bromo-2-fluoro-[1,1’-biphenyl]-3-ylboronic acid: This compound contains a boronic acid group instead of an amine group. It is used in coupling reactions and as a building block in organic synthesis.
Uniqueness: The presence of the amine group in 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine makes it unique compared to other similar compounds
特性
分子式 |
C12H9BrFN |
|---|---|
分子量 |
266.11 g/mol |
IUPAC名 |
3-(5-bromo-2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9BrFN/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7H,15H2 |
InChIキー |
XXLUDPNAAFPLTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


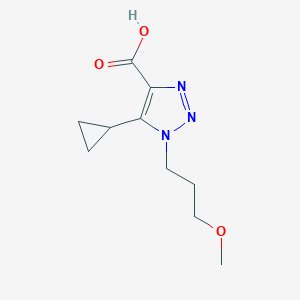
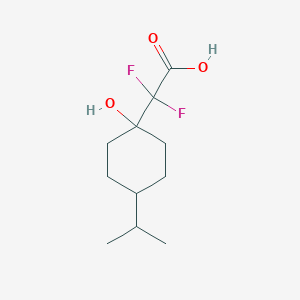
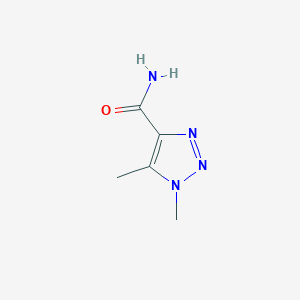
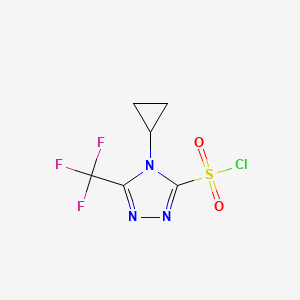
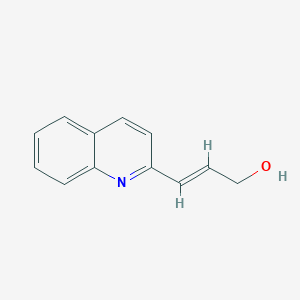
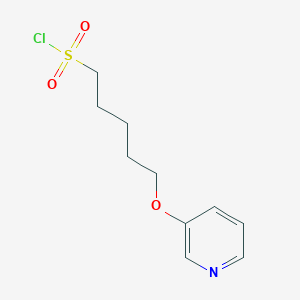
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
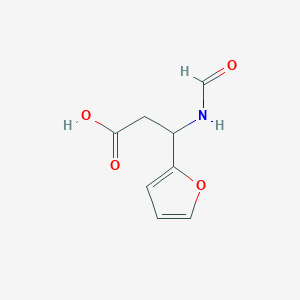
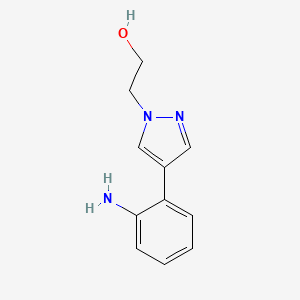
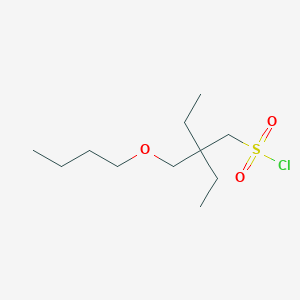
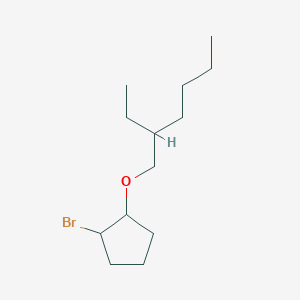
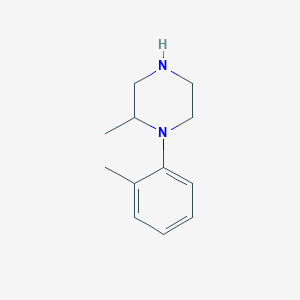
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
